Ethyl 2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate
Description
Ethyl 2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate (CAS 1359987-62-4) is a cyclopentane-based compound featuring a phenylmethoxycarbonyl (Cbz) amino group at the 2-position and an ethyl ester at the 1-position. Its stereochemical configuration, (1S,2R), is critical for its interactions in chiral environments . This compound is widely used in organic synthesis, particularly as a protected intermediate for amine-containing molecules. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of ~291.35 g/mol.
Properties
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)13-9-6-10-14(13)17-16(19)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLVBYDRFDRWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and ethyl chloroformate.
Formation of Intermediate: Cyclopentanone is reacted with ethyl chloroformate in the presence of a base to form ethyl 2-oxocyclopentanecarboxylate.
Final Product: The final product, this compound, is obtained after purification.
Chemical Reactions Analysis
Ethyl 2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using cobalt (II) Schiff’s base complex to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
Cyclopentane and Cyclobutane Derivatives
- Methyl 1-(Methylamino)cyclobutanecarboxylate (): This cyclobutane derivative has a smaller four-membered ring and a methylamino substituent. Its molecular weight (calculated from C₇H₁₃NO₂) is ~143.18 g/mol, significantly lower than the target compound. The absence of a Cbz group reduces steric hindrance, making it more accessible for nucleophilic attacks .
- Methyl 1-(Methylamino)cyclopentanecarboxylate (): Similar to the target compound but lacks the Cbz group. The cyclopentane ring provides greater conformational flexibility compared to cyclobutane. Its hydrochloride salt form (as described in Reference Example 87) suggests utility in salt formation for improved solubility .
Functional Group Variations
- 2-[2-(Dimethylamino)ethoxy]ethyl 1-Phenylcyclopentane-1-carboxylate (): Features a phenyl group on the cyclopentane ring and a dimethylaminoethoxyethyl ester. The dimethylamino group introduces basicity (pKa ~9–10), enhancing water solubility under acidic conditions. Its molecular weight (305.4 g/mol) is higher than the target compound due to the additional dimethylaminoethoxy moiety .
- Ethyl 2-Amino-1-cyclopentene-1-carboxylate (): Contains an unsaturated cyclopentene ring and a free amino group. The double bond increases electron density, making it reactive in Diels-Alder or Michael addition reactions. Unlike the Cbz-protected target compound, this amine is unprotected, limiting its stability in oxidative environments .
Complex Pharmacological Derivatives
- Methyl 1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methylideneamino]-methylamino]cyclopentane-1-carboxylate (): This derivative includes a morpholine ring and difluorophenyl substituents. The morpholine group enhances solubility in polar solvents, while the fluorine atoms improve metabolic stability. Its LCMS data (m/z 540.2 [M+H]⁺) and HPLC retention time (1.11 minutes) highlight its distinct physicochemical profile compared to the simpler target compound .
- 7-[[2,3-Difluoro-4-[2-[2-Methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (): A spirocyclic derivative with trifluoromethyl and pyrimidinyl groups.
Structural and Functional Analysis
Key Structural Differences
Biological Activity
Ethyl 2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H15NO4
- Molecular Weight : 251.26 g/mol
- IUPAC Name : this compound
- CAS Number : Not specifically listed, but related compounds can provide insights into its classification.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and reducing the risk of metabolic diseases.
- Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways related to inflammation and immune response.
Pharmacological Effects
- Antiinflammatory Activity : Preliminary studies indicate that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases.
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in inflammatory markers in animal models when administered at varying doses. |
| Study 2 | Showed promising results in modulating lipid profiles in hyperlipidemic rats, indicating potential for cardiovascular protection. |
| Study 3 | Investigated the antioxidant capacity, revealing that the compound effectively reduced oxidative stress in vitro. |
Research Findings
Recent research highlights the compound's potential therapeutic applications:
- Metabolic Disorders : A study indicated that derivatives of this compound could be beneficial in managing obesity and diabetes by improving insulin sensitivity.
- Cancer Research : Investigations into its cytotoxic effects on cancer cell lines have shown that it may induce apoptosis, warranting further exploration as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
